Cas no 59673-74-4 (6-Amino-1H-indazol-3-ol)
6-Amino-1H-indazol-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 6-Amino-1H-indazol-3-ol
- 3H-Indazol-3-one,6-amino-1,2-dihydro-
- 3H-INDAZOL-3-ONE,6-AMINO-1,2-DIHYDRO,
- 6-Amino-1H-indazol-3(2H)-one
- 6-AMINO-3-HYDROXY (1H)INDAZOLE
- 6-amino-1,2-dihydro-3H-indazol-3-one
- 6-amino-1,2-dihydro-indazol-3-one
- 6-AMINO-3-HYDROXYINDAZOLE
- 6-Amino-3-hydroxy-1H-indazole
- 3H-Indazol-3-one, 6-amino-1,2-dihydro-
- 6-amino-1,2-dihydroindazol-3-one
- 6-amino-2,3-dihydro-1H-indazol-3-one
- 3-Hydroxy-6-amino-1H-indazole
- RVEOZWSYDIHKIB-UHFFFAOYSA-N
- 6-Amino-3-hydroxy-(1h)-indazole
- FT-0692848
- Y11136
- CS-0038777
- SCHEMBL445902
- F17506
- EN300-2960315
- SCHEMBL13213412
- AKOS022172038
- DTXSID80208365
- MFCD07781650
- DS-6792
- CYCLOHEPTYLMETHYL-(3,4-DIMETHOXY-PHENYL)-AMINE
- UNII-7NKN6LVM2B
- AC-30459
- NS00055326
- MFCD16038760
- 59673-74-4
- AKOS006350436
- 7NKN6LVM2B
- EINECS 261-852-9
- A869154
- SY031802
- 6-Amino-1H,2H-indazol-3-one
- DB-350344
- DTXCID00130856
- 6-Amino-3-hydroxy(1h)indazole
- DB-296452
-
- MDL: MFCD16038760
- Inchi: 1S/C7H7N3O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,8H2,(H2,9,10,11)
- InChI Key: RVEOZWSYDIHKIB-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC(=CC=2NN1)N
Computed Properties
- Exact Mass: 149.05900
- Monoisotopic Mass: 149.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2
- XLogP3: 0.5
Experimental Properties
- Boiling Point: 278.947 ℃ at 760 mmHg
- PSA: 74.93000
- LogP: 1.43190
6-Amino-1H-indazol-3-ol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
6-Amino-1H-indazol-3-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Amino-1H-indazol-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04884-5g |
6-amino-3-hydroxy (1h)indazole |
59673-74-4 | 95% | 5g |
$600 | 2023-09-07 | |
| ChemScence | CS-0038777-100mg |
6-Amino-1,2-dihydroindazol-3-one |
59673-74-4 | 100mg |
$67.0 | 2022-04-27 | ||
| ChemScence | CS-0038777-250mg |
6-Amino-1,2-dihydroindazol-3-one |
59673-74-4 | 250mg |
$100.0 | 2022-04-27 | ||
| ChemScence | CS-0038777-1g |
6-Amino-1,2-dihydroindazol-3-one |
59673-74-4 | 1g |
$228.0 | 2022-04-27 | ||
| ChemScence | CS-0038777-5g |
6-Amino-1,2-dihydroindazol-3-one |
59673-74-4 | 5g |
$795.0 | 2022-04-27 | ||
| Alichem | A269001893-5g |
6-Amino-1H-indazol-3-ol |
59673-74-4 | 95% | 5g |
$963.90 | 2023-09-01 | |
| Alichem | A269001893-10g |
6-Amino-1H-indazol-3-ol |
59673-74-4 | 95% | 10g |
$1462.60 | 2023-09-01 | |
| Alichem | A269001893-25g |
6-Amino-1H-indazol-3-ol |
59673-74-4 | 95% | 25g |
$2488.50 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QX375-100mg |
6-Amino-1H-indazol-3-ol |
59673-74-4 | 95+% | 100mg |
510CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QX375-250mg |
6-Amino-1H-indazol-3-ol |
59673-74-4 | 95+% | 250mg |
1046CNY | 2021-05-08 |
6-Amino-1H-indazol-3-ol Suppliers
6-Amino-1H-indazol-3-ol Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 6-Amino-1H-indazol-3-ol
6-Amino-1H-indazol-3-ol (CAS No. 59673-74-4): A Comprehensive Overview
6-Amino-1H-indazol-3-ol (CAS No. 59673-74-4) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 6-aminoindazol-3-ol, has garnered attention for its unique structural properties and biological activities, making it a valuable candidate for various therapeutic applications.
The chemical structure of 6-Amino-1H-indazol-3-ol features an indazole ring with an amino group at the 6-position and a hydroxyl group at the 3-position. This configuration imparts the molecule with specific chemical reactivity and biological interactions, which have been extensively studied in recent years. The indazole scaffold is known for its ability to modulate various biological targets, including enzymes, receptors, and ion channels, making it a promising lead structure for drug discovery.
Recent studies have highlighted the potential of 6-Amino-1H-indazol-3-ol in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 6-Amino-1H-indazol-3-ol exhibits potent neuroprotective effects by inhibiting the activity of certain enzymes involved in neurodegeneration. This finding suggests that the compound could be a valuable candidate for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, 6-Amino-1H-indazol-3-ol has shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that 6-Amino-1H-indazol-3-ol can selectively inhibit the growth of cancer cells by targeting specific signaling pathways. The compound was found to be particularly effective against breast cancer and prostate cancer cells, indicating its potential as an anticancer agent.
The pharmacokinetic properties of 6-Amino-1H-indazol-3-ol have also been investigated to ensure its suitability for therapeutic use. Studies have shown that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its effectiveness as a drug candidate. The high bioavailability and low toxicity observed in preclinical studies further support its potential for clinical development.
Furthermore, 6-Amino-1H-indazol-3-ol has been explored for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory activity can play a significant role in their management. Research published in the Journal of Inflammation demonstrated that 6-Amino-1H-indazol-3-ol can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This property makes it a potential candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 6-Amino-1H-indazol-3-ol has been optimized to improve yield and purity, making it more accessible for large-scale production. Various synthetic routes have been developed, including those involving condensation reactions and cyclization processes. These methods have been refined to ensure high efficiency and reproducibility, which are essential for industrial applications.
In conclusion, 6-Amino-1H-indazol-3-ol (CAS No. 59673-74-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a promising lead for the development of new therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in the field.
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